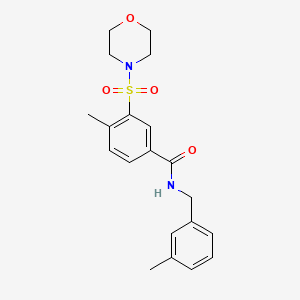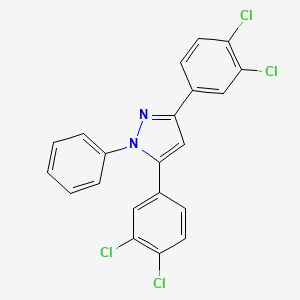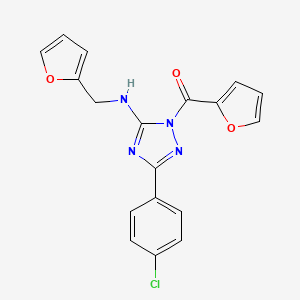![molecular formula C16H13F2NO2 B4715461 3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4715461.png)
3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
Overview
Description
3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as DFP-1080, is a compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor of the protein kinase CK2, which is a key regulator of many cellular processes. In
Scientific Research Applications
3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have potential applications in the field of cancer research. CK2 is known to be overexpressed in many types of cancer, and inhibition of CK2 has been shown to have anticancer effects. This compound has been shown to inhibit CK2 activity in cancer cells and to induce cell death in vitro. In addition, this compound has been shown to inhibit the growth of tumors in vivo in animal models.
Mechanism of Action
3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, which can lead to cell death in cancer cells. This compound has also been shown to induce autophagy in cancer cells, which is a process that can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, this compound has been shown to inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent anticancer effects in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in humans, and its safety and toxicity profile are not well understood. In addition, this compound may have off-target effects that could complicate its use in lab experiments.
Future Directions
There are several future directions for research on 3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of research could be to further investigate its anticancer effects and to explore its potential use in combination with other anticancer drugs. Another area of research could be to study its effects on inflammation and to explore its potential use in the treatment of inflammatory diseases. Additionally, more research is needed to understand the safety and toxicity profile of this compound, particularly in humans.
properties
IUPAC Name |
(E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-12-4-7-14(17)15(18)10-12/h2-10,19H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWYUWZATNQRAP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4715384.png)

![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4715395.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4715408.png)
![methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4715415.png)
![N-(2,5-dimethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4715430.png)

![(3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B4715445.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4715454.png)
![2-(3-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4715466.png)
![1-[(2-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4715471.png)
![7-(3-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4715477.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B4715486.png)